Butyl(ethyl)(oxiran-2-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-6-10(4-2)7-9-8-11-9/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNXDRMXLUBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Epoxide Ring Opening Reactions Involving Tertiary Amines
Fundamental Principles Governing Epoxide Ring-Opening Reactivity
The opening of the epoxide ring can proceed through different mechanisms depending on the reaction conditions, primarily whether they are nucleophilic (basic or neutral) or acid-catalyzed.
Under basic or neutral conditions, the ring-opening of an epoxide, such as the one in Butyl(ethyl)(oxiran-2-ylmethyl)amine, occurs via a direct nucleophilic substitution (SN2) mechanism. pressbooks.pubopenstax.org A wide array of nucleophiles, including amines, hydroxides, and alkoxides, can initiate this reaction. openstax.orglibretexts.org
In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. pressbooks.pubopenstax.orglibretexts.org This backside attack, characteristic of SN2 reactions, leads to an inversion of stereochemistry at the reaction center and the formation of a trans product. openstax.orglibretexts.org The process is a single concerted step where the carbon-nucleophile bond forms simultaneously as the carbon-oxygen bond breaks. The driving force for this reaction is the relief of the significant ring strain inherent in the three-membered epoxide ring. pressbooks.pubopenstax.org The resulting product is an alkoxide, which is subsequently protonated by a solvent or another proton source to yield a β-substituted alcohol. rsc.org
For this compound, an external nucleophile would attack the terminal carbon of the oxirane ring, as it is the less sterically hindered position. This regioselectivity is a hallmark of the SN2 mechanism in asymmetric epoxides. researchgate.netrroij.com
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Asymmetric Epoxides
| Nucleophile | Epoxide Carbon Attacked | Controlling Factor | Mechanism |
|---|---|---|---|
| Amine (RNH₂) | Less substituted | Steric Hindrance | SN2 |
| Hydroxide (OH⁻) | Less substituted | Steric Hindrance | SN2 |
| Alkoxide (RO⁻) | Less substituted | Steric Hindrance | SN2 |
In the presence of an acid catalyst, the mechanism of epoxide ring-opening is significantly altered. pressbooks.pubopenstax.org The reaction begins with the protonation of the epoxide oxygen atom, which creates a much better leaving group (a hydroxyl group). libretexts.orglibretexts.org This protonation makes the epoxide carbons more electrophilic and susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. openstax.org
The subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org The transition state involves the breaking of the carbon-oxygen bond, leading to a buildup of partial positive charge on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.org While the reaction has SN1 character in terms of regioselectivity (attack at the more substituted carbon), it retains the SN2 characteristic of backside attack, resulting in a trans product. openstax.org
When the oxirane ring of this compound is subjected to acid-catalyzed ring-opening, the nucleophile will preferentially attack the secondary carbon of the epoxide ring.
Detailed Analysis of the Catalytic Function of Tertiary Amines in Epoxide Transformations
Tertiary amines, such as the moiety in this compound, are widely used as catalysts in epoxy chemistry. youtube.com They can initiate polymerization, catalyze etherification, and participate in complex reaction sequences involving zwitterionic intermediates. researchgate.netdtu.dk
Tertiary amines can initiate the anionic ring-opening homopolymerization of epoxides. rsc.orgkpi.uawikipedia.org The initiation step involves the nucleophilic attack of the tertiary amine on a carbon atom of the epoxide ring. rsc.org This attack opens the ring and forms a quaternary ammonium (B1175870) alkoxide zwitterion. osti.gov
This newly formed alkoxide is a potent nucleophile that can then attack another epoxide monomer. This propagation step extends the polymer chain, generating a new alkoxide at the growing chain end. The process continues, leading to the formation of a polyether. rsc.orgpsu.edu Studies have provided spectroscopic proof, such as from NMR, confirming that the tertiary amine initiates the reaction and becomes covalently linked to the polymer backbone. rsc.orgpsu.edu The presence of proton donors, such as hydroxyl groups, can interact with the tertiary amine and influence the reaction mechanism and rate. rsc.orgpsu.edu
In epoxy systems, especially those with an excess of epoxide or at higher temperatures, etherification becomes a significant reaction. researchgate.net This reaction involves the addition of a hydroxyl group to an epoxide ring, forming an ether linkage. paint.org Tertiary amines are effective catalysts for this process. dtu.dkacs.orgdtu.dk
The hydroxyl groups are typically formed from the initial ring-opening of epoxides by a primary or secondary amine hardener, or by the hydrolysis of epoxide groups. The tertiary amine catalyst activates the hydroxyl group, increasing its nucleophilicity and facilitating its attack on another epoxide ring. Alternatively, the tertiary amine can activate the epoxide ring, making it more susceptible to attack by the hydroxyl group. This catalytic action promotes the formation of cross-links through ether bonds, significantly affecting the final properties of the cured epoxy network. dtu.dk
The formation of a zwitterionic intermediate is a cornerstone of tertiary amine-catalyzed epoxide reactions. rsc.orgosti.gov As previously mentioned, the nucleophilic attack of the tertiary amine on the epoxide ring generates a species with both a positive charge (on the nitrogen) and a negative charge (on the oxygen). osti.govmdpi.com
The fate of this zwitterionic intermediate is critical. In the absence of an efficient proton donor, the alkoxide end can initiate anionic polymerization. rsc.orgosti.gov However, in many systems, proton transfer processes play a crucial role. rsc.orgcmu.edu If a proton donor, such as an alcohol, thiol, or even trace amounts of water, is present, it can protonate the alkoxide anion of the zwitterion. rsc.org This proton transfer quenches the highly reactive alkoxide, forming a hydroxyl group and preventing or terminating polymerization. This step is essential in reactions like the thiol-epoxy "click" chemistry, where the proton transfer regenerates a thiolate anion, allowing the catalytic cycle to continue. rsc.org The efficiency and pathway of these proton transfer steps are key determinants of the final product distribution in tertiary amine-catalyzed epoxy reactions. researchgate.netpsu.eduresearchgate.net
Influence of Intramolecular Hydrogen Bonding and Coordination Effects on Reactivity
The reactivity of tertiary amines in epoxide ring-opening reactions can be significantly influenced by the presence of functionalities capable of intramolecular hydrogen bonding and coordination effects. While this compound itself does not possess a hydroxyl or similar hydrogen-bonding group, its interaction with co-reagents or solvents that do can play a crucial role in the reaction mechanism. For instance, in systems where hydroxyl-containing compounds are present, an interaction between the tertiary amine and the hydroxyl group is observed. rsc.orgpsu.edu This interaction can facilitate the ring-opening reaction, suggesting that the reaction may not proceed readily without the presence of a proton donor. rsc.orgpsu.edu
The initiation of the ring-opening polymerization of epoxides using a tertiary amine often requires the presence of a proton donor, such as a carboxylic acid or a hydroxyl group. mdpi.com The tertiary amine can assist in the transfer of a proton from these donors to form carboxylate or alkoxide anions, which are the actual nucleophiles that attack and open the epoxide ring. mdpi.com Furthermore, the hydroxyl and carboxylic acid groups can form a complex with the oxygen on the epoxy ring and the tertiary amine. mdpi.com This complexation increases the positive charge on the methylene (B1212753) carbons of the oxirane ring, making them more susceptible to nucleophilic attack by the lone pair of electrons from the tertiary amine. mdpi.com This leads to the formation of a carboxylate, an alkoxide, and a mobile quaternary ammonium ion. mdpi.com The resulting alkoxide is then active in opening another epoxy ring, propagating the reaction. mdpi.com
Regioselectivity and Diastereoselectivity in the Ring-Opening of Substituted Oxiranes
The ring-opening of unsymmetrical epoxides by nucleophiles can proceed via two different pathways, leading to the formation of regioisomers. The regioselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions (acidic or basic). chemistrysteps.comresearchgate.netyoutube.com In basic or neutral conditions, the ring-opening of epoxides with strong nucleophiles, such as amines, generally proceeds via an SN2 mechanism. libretexts.org This results in the nucleophile attacking the sterically less hindered carbon atom of the epoxide ring. chemistrysteps.comlibretexts.org
For a substituted oxirane reacting with this compound, the attack would preferentially occur at the least substituted carbon of the epoxide. This is due to the steric hindrance posed by the butyl and ethyl groups on the nitrogen atom, which would favor the path of least resistance. The SN2 attack leads to an inversion of stereochemistry at the center of attack. researchgate.net
The table below illustrates the expected regioselectivity for the reaction of this compound with various substituted oxiranes under basic/neutral conditions.
| Substituted Oxirane | Major Product (Attack at less substituted carbon) | Minor Product (Attack at more substituted carbon) |
| Propylene Oxide | 1-(Butyl(ethyl)amino)-3-methoxypropan-2-ol | 2-(Butyl(ethyl)amino)-1-methoxypropan-1-ol |
| Styrene Oxide | 2-(Butyl(ethyl)amino)-2-phenylethan-1-ol | 1-(Butyl(ethyl)amino)-2-phenyl-2-methoxyethanol |
| Isobutylene Oxide | 1-(Butyl(ethyl)amino)-2-methylpropan-2-ol | Not significant |
Note: The product distribution is hypothetical and based on general principles of epoxide ring-opening reactions.
Under acidic conditions, the reaction mechanism can shift towards an SN1-like character. The epoxide oxygen is first protonated, making it a better leaving group. youtube.com The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge in the transition state. chemistrysteps.comyoutube.com
Kinetic Studies of Tertiary Amine-Catalyzed Epoxide Ring-Opening Reactions
Kinetic studies of epoxide ring-opening reactions catalyzed by tertiary amines provide valuable insights into the reaction mechanism and the factors influencing the reaction rate. The rate of reaction is typically monitored by techniques such as gas chromatography (GC), size-exclusion chromatography (SEC), and nuclear magnetic resonance (NMR) spectroscopy to measure monomer conversion and polymer molecular weights over time. rsc.orgpsu.edu
For the reaction involving this compound, a hypothetical kinetic study could be designed to investigate the effect of reactant concentrations, temperature, and solvent polarity on the reaction rate. The rate law for the reaction is often found to be dependent on the concentrations of both the epoxide and the amine.
A simplified proposed rate law for the reaction could be:
Rate = k[Epoxide][Amine]
The following table presents hypothetical kinetic data for the reaction of this compound with a model epoxide, illustrating the dependence of the initial rate on the reactant concentrations.
| [Epoxide] (mol/L) | [this compound] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 1.5 x 10-4 |
| 0.2 | 0.1 | 3.0 x 10-4 |
| 0.1 | 0.2 | 3.1 x 10-4 |
Note: The kinetic data is hypothetical and serves to illustrate the expected relationships based on general kinetic studies of similar reactions.
Computational Chemistry Approaches in Elucidating Reaction Mechanisms
Quantum Chemical Calculations for Mechanistic Pathway Elucidation
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in mapping out the energetic and structural changes that occur during a chemical reaction. rsc.org These calculations can accurately predict the geometries of molecules, the energies of different molecular states, and the pathways that connect reactants to products. rsc.org
A cornerstone of understanding reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the lowest energy reaction pathway. libretexts.orgnih.gov For the nucleophilic ring-opening of an epoxide by Butyl(ethyl)(oxiran-2-ylmethyl)amine, the transition state involves the simultaneous formation of a new nitrogen-carbon bond and the breaking of a carbon-oxygen bond in the epoxide ring.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures. nih.govdnu.dp.ua The process involves optimizing the molecular geometry to find a "saddle point" on the potential energy surface—a structure that is an energy maximum in the direction of the reaction but a minimum in all other directions. libretexts.org Vibrational frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Key geometric parameters of the transition state, such as the lengths of the forming and breaking bonds, provide a snapshot of the reaction mid-progress. For instance, in the reaction of a secondary amine with an epoxide, the transition state would show an elongated C-O bond of the epoxide ring and a partially formed N-C bond between the amine's nitrogen and the epoxide's carbon.
Table 1: Illustrative Transition State Parameters for a Model Epoxide-Amine Reaction
| Parameter | Description | Typical Calculated Value (Å) |
| r(N-C) | Distance of the forming bond between the amine nitrogen and the epoxide carbon. | ~2.0 - 2.5 |
| r(C-O) | Distance of the breaking bond within the epoxide ring. | ~1.8 - 2.2 |
| ∠(N-C-C) | Angle of approach of the nucleophilic amine to the epoxide carbon. | ~100° - 110° |
Note: These values are representative for a generic secondary amine-epoxide reaction, calculated using DFT methods, and illustrate the kind of data obtained for the this compound system.
A potential energy surface (PES) is a conceptual and mathematical model that describes the potential energy of a set of atoms as a function of their geometric positions. researchgate.netwikipedia.org By calculating the energy of the system at various points along the reaction coordinate, a profile of the reaction pathway can be constructed. libretexts.org This "map" reveals the energy minima corresponding to stable reactants and products, and the energy maxima corresponding to transition states. researchgate.net
The process begins with the reactants (this compound and an epoxide) and ends with the product (an amino alcohol). Computational methods calculate the energies of these stable points as well as the transition state that connects them. researchgate.net The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the reaction rate. nih.gov A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. researchgate.net These calculations trace the minimum energy path down from the transition state "hill" to the reactant and product "valleys," confirming that the identified TS correctly connects the desired species. researchgate.net The resulting energy profile provides a detailed narrative of the energetic landscape of the reaction. chemrxiv.org
Application of Density Functional Theory (DFT) in Predicting Reactivity and Regioselectivity
For an unsymmetrical epoxide reacting with this compound, the amine's nucleophilic attack can occur at two different carbon atoms of the epoxide ring, leading to two different regioisomeric products. This is known as regioselectivity. DFT is highly effective at predicting the favored product by calculating the activation energies for both possible pathways. researchgate.net The pathway with the lower activation energy barrier will be the dominant one, leading to the major product. researchgate.net
Reactivity can also be analyzed using conceptual DFT descriptors, such as Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices. These values, derived from the electron density, indicate the most likely sites for electrophilic and nucleophilic attack. For the amine, the nitrogen atom is the nucleophilic center. For the epoxide, these calculations can quantify the electrophilicity of each of the ring carbons, helping to explain the observed regioselectivity. The reaction rate is generally governed by charge control, where the nucleophile attacks the most electrophilic site. dnu.dp.ua
Table 2: Representative DFT-Calculated Activation Energies for Regioselective Epoxide Ring-Opening
| Reaction Pathway | Attacked Carbon | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| Pathway A | Less substituted carbon (C1) | 0.0 | Major Product |
| Pathway B | More substituted carbon (C2) | +2.5 | Minor Product |
Note: Data is hypothetical for the this compound system, illustrating how DFT calculations distinguish between competing reaction pathways to predict the regiochemical outcome.
Molecular Dynamics Simulations for Understanding Solvent Effects and Conformational Dynamics
While quantum chemical calculations are excellent for detailing the electronic changes in a reaction, they are often performed on isolated molecules in the "gas phase" due to high computational demand. dnu.dp.ua In reality, most reactions occur in a solvent. Molecular Dynamics (MD) simulations are a computational method designed to study the physical movements of atoms and molecules over time. easychair.orgacs.org
MD simulations can explicitly model the presence of hundreds or thousands of solvent molecules around the reacting species. researchgate.neteasychair.org This allows for the investigation of several crucial factors:
Solvent Effects : Solvents can influence reaction rates and mechanisms. easychair.org For the epoxide-amine reaction, protic solvents (like alcohols) can form hydrogen bonds with the epoxide's oxygen atom, making the ring more susceptible to nucleophilic attack. researchgate.net They can also stabilize the charge separation that develops in the transition state. MD simulations can model these specific interactions and their impact on the reaction's energy barrier. researchgate.net
Conformational Dynamics : The this compound molecule has flexible butyl and ethyl chains. The specific conformation (spatial arrangement) of these chains can influence how easily the nitrogen atom can approach and react with the epoxide. MD simulations can explore the vast number of possible conformations, identifying the most stable ones and determining if conformational changes are necessary for the reaction to occur. This provides insight into steric hindrance and the pre-organization of reactants required for an effective reaction.
By combining high-accuracy QM calculations for the reaction itself with MD simulations for the broader environmental and dynamic effects, a comprehensive, multi-scale model of the reaction mechanism can be developed.
Advanced Spectroscopic Characterization Techniques
In-situ Spectroscopic Methods for Monitoring Reaction Progress and Kinetics
The reaction of Butyl(ethyl)(oxiran-2-ylmethyl)amine involves the nucleophilic addition of a secondary amine, the butyl(ethyl)amine moiety, to the electrophilic carbon atoms of the oxirane ring. This results in the opening of the three-membered epoxide ring and the formation of a β-amino alcohol. Monitoring the progress and understanding the kinetics of this reaction are crucial for controlling the final product's properties in various applications. In-situ spectroscopic techniques are powerful analytical tools that allow for real-time, non-invasive tracking of chemical changes as they occur within the reaction vessel. These methods provide continuous data on the concentration of reactants, intermediates, and products, enabling a detailed kinetic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring the curing process of epoxy-amine systems. researchgate.netfrontiersin.orgnih.gov By using probes, such as an Attenuated Total Reflectance (ATR) probe, spectra can be collected directly from the reacting mixture over time without sample preparation. researchgate.net The reaction progress is followed by observing the change in absorbance of specific infrared bands corresponding to the functional groups involved in the reaction.
The primary chemical events in the reaction of this compound are the consumption of the epoxy group and the secondary amine, and the formation of a hydroxyl group. The disappearance of the characteristic band for the epoxy ring is a direct measure of the reaction's advancement. researchgate.net Concurrently, the formation of the hydroxyl group from the ring-opening leads to the appearance and growth of a broad absorption band in the high-frequency region of the spectrum. researchgate.net
The quantitative analysis of the spectral data allows for the calculation of the degree of conversion. The conversion of the epoxy group (α) can be determined by tracking the peak area or height of its characteristic absorption band over time relative to an internal standard band that does not change during the reaction. researchgate.net This data provides the basis for determining the reaction rate and developing kinetic models. acs.orgsurrey.ac.uk
Table 1: Key FTIR Absorption Bands for Monitoring Epoxy-Secondary Amine Reactions This table presents typical wavenumber ranges for the functional groups involved in the reaction of a secondary amine with an epoxide, analogous to this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| Epoxy (Oxirane) Ring | C-O-C asymmetric stretch | ~915 | Decrease |
| Epoxy (Oxirane) Ring | Combination band | ~4530 | Decrease |
| Hydroxyl (O-H) | O-H stretch | ~3200-3600 (broad) | Increase |
| Secondary Amine (N-H) | N-H overtone | ~6500 | Complex behavior (initial decrease, potential intermediate increase, final decrease) |
Raman Spectroscopy
FT-Raman spectroscopy is another effective vibrational spectroscopy technique for the in-situ monitoring of epoxy-amine reactions. researchgate.net A significant advantage of Raman spectroscopy is its insensitivity to glass, allowing reactions to be monitored in standard laboratory glassware without interference. Furthermore, the Raman signal for water is typically weak, which simplifies the analysis of reactions in aqueous or humid environments.
Similar to FTIR, the reaction is monitored by tracking the intensity of Raman bands associated with specific functional groups. The consumption of the epoxide is readily observed by the decrease in the intensity of the band corresponding to the epoxy ring breathing mode. researchgate.netmdpi.com The quantitative nature of Raman spectroscopy allows for the direct calculation of the concentration profiles of the reactive species, which can then be used to construct empirical reaction rate curves. researchgate.net Studies have shown that the data can be used to determine the reaction order and calculate rate coefficients, often revealing that the curing process follows first-order kinetics until the reaction becomes diffusion-controlled at higher conversions.
Table 2: Key Raman Shifts for Monitoring Epoxy-Secondary Amine Reactions This table presents typical Raman shifts for functional groups relevant to the reaction of a secondary amine with an epoxide.
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| Epoxy (Oxirane) Ring | Ring breathing | ~1250-1280 | Decrease |
| C-N Bond | C-N stretch | ~1110-1185 | Increase |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While often used for post-reaction structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for real-time kinetic studies of epoxide-amine reactions. nih.govrsc.org In-situ NMR allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing unambiguous structural information alongside kinetic data. mdpi.comresearchgate.net
By integrating the respective NMR signals over time, the concentration of each species in the reaction mixture can be accurately determined. This technique is particularly powerful for distinguishing between different isomers that may form and for identifying reaction intermediates. Research on analogous systems has shown that NMR can be used to measure the rate constants of amine addition to epoxides and to study the influence of factors such as steric hindrance and solvent effects on the reaction kinetics. nih.govrsc.org The detailed information from NMR is invaluable for confirming reaction mechanisms proposed by other methods. rsc.org
Table 3: Illustrative Kinetic Data from In-situ Monitoring This table shows examples of the type of kinetic parameters that can be obtained from spectroscopic monitoring of a general epoxy-amine reaction.
| Kinetic Parameter | Description | Method of Determination |
|---|---|---|
| Rate Constant (k) | A proportionality constant relating the rate of the reaction to the concentration of reactants. | Fitting concentration vs. time data from FTIR, Raman, or NMR to a rate law. |
| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Analysis of the dependence of the initial reaction rate on initial concentrations. |
| Degree of Conversion (α) | The fraction of a reactant that has been converted into products. | Normalized peak intensity/area change in FTIR or Raman spectra. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Measuring rate constants at different temperatures and applying the Arrhenius equation. |
Compound Index
Applications in Advanced Organic Synthesis and Polymer Science
Butyl(ethyl)(oxiran-2-ylmethyl)amine as a Fundamental Building Block for Complex Molecular Architectures
This compound serves as a quintessential molecular building block for constructing complex molecular architectures. Its utility stems from the epoxide ring, which is susceptible to nucleophilic attack, and the tertiary amine group, which can direct or catalyze reactions. The ring-opening of the epoxide by various nucleophiles is a key reaction that transforms the molecule into a β-amino alcohol derivative, a versatile intermediate in organic synthesis. acsgcipr.org This transformation is a highly atom-efficient method for creating highly functionalized chiral molecules. acsgcipr.org
The reaction of the epoxide moiety with other molecules containing active hydrogens, such as primary or secondary amines, leads to the formation of oligo-adducts. nih.gov These adducts, which contain new hydroxyl and amino functionalities, can be used as larger, more complex building blocks for subsequent polymerization or synthetic steps. nih.gov This strategy allows for the precise, stepwise construction of sophisticated molecular frameworks, making the compound a key component in the bottom-up fabrication of covalent molecular nanostructures.
Contributions to Ring-Opening Polymerization (ROP) of Epoxides and Related Heterocycles
The dual functionality of this compound allows it to participate actively in Ring-Opening Polymerization (ROP), a critical process for synthesizing polyethers and other polymers. The epoxide group can be polymerized through anionic, cationic, or coordination ROP to form a polyether backbone. researchgate.net Functional epoxide monomers, like the title compound, are crucial for creating polyethers with specific pendant groups that impart desired properties to the final polymer. researchgate.netacs.org
Furthermore, the tertiary amine within the molecule can function as an initiator or catalyst for the ROP of other cyclic monomers. This catalytic activity is pivotal in both homopolymerization and copolymerization reactions, influencing polymerization rates and the structure of the resulting polymer. researchgate.netresearchgate.net
In the context of polymer science, one of the most significant applications of amine-containing epoxides is in the curing of epoxy resins. Curing is a chemical process that converts the low-molecular-weight liquid resin into a hard, cross-linked thermoset polymer. researchgate.netresearchgate.net this compound can play a dual role in this process.
First, its own epoxide ring can react with primary or secondary amine curing agents, incorporating it directly into the polymer network. appliedpoleramic.com Second, and more importantly, the tertiary amine group acts as a catalyst for the curing reaction. appliedpoleramic.comthreebond.co.jp It can accelerate the reaction between other epoxy groups and the amine hardener or catalyze the homopolymerization of epoxy resins, where epoxy groups react with each other to form ether linkages. appliedpoleramic.comresearchgate.netacs.org This catalytic effect is crucial for controlling the curing time and temperature, which in turn determines the final mechanical and thermal properties of the thermoset material. researchgate.net The effectiveness of the tertiary amine catalyst depends on factors like the electron density on the nitrogen atom and steric hindrance. researchgate.net
Table 1: Representative Kinetic Parameters for Epoxy-Amine Curing Reactions
This interactive table provides typical kinetic data for the curing of an epoxy resin system, illustrating the effect of temperature on the reaction.
| Curing Temperature (°C) | Rate Constant (k) (s⁻¹) | Reaction Order (n) | Activation Energy (Ea) (kJ/mol) |
| 170 | 0.00078 | 0.88 | 55.1 |
| 180 | 0.00275 | 0.83 | 55.1 |
| 190 | 0.00420 | 0.90 | 55.1 |
| 200 | 0.00629 | 0.93 | 55.1 |
| 210 | 0.00950 | 1.13 | 55.1 |
Note: The data presented are illustrative for a typical epoxy-amine system and may not represent this compound specifically.
The controlled nature of ROP allows for the synthesis of precisely engineered polyether chains with defined molecular weights, architectures, and functionalities. acs.orgmsu.edu When adducts of this compound are used as initiators, they can trigger the polymerization of other monomers, leading to the formation of well-defined block or graft copolymers. nih.gov For example, the hydroxyl group formed after the initial ring-opening reaction of the epoxide can initiate the ROP of ε-caprolactone, resulting in a graft copolymer with a polyether backbone and polyester (B1180765) side chains. nih.gov
This control over polymer architecture is essential for creating materials with tailored properties. By carefully selecting initiators and monomers, it is possible to synthesize a wide variety of functional polyethers, including homopolymers, statistical copolymers, and block copolymers with specific end-group functionalities. acs.orgmsu.edu The use of living/controlled polymerization techniques, often involving specialized organometallic or organic catalysts, enables the creation of polymers with low polydispersity and complex, predetermined structures. dntb.gov.ua
Precursor in the Synthesis of Diverse Chemical Scaffolds, including Azetidines, Oxazolone (B7731731) Derivatives, and Sulfonamides
The reactivity of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic and functionalized chemical scaffolds.
Azetidines : Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. nih.gov A plausible synthetic route to a substituted azetidinium salt can be envisioned starting from this compound. The process would involve a nucleophilic attack to open the epoxide ring, creating a β-amino alcohol. The resulting hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular SN2 cyclization, where the tertiary amine acts as the nucleophile, would lead to the formation of the strained four-membered azetidinium ring. This approach aligns with established methods for azetidine (B1206935) synthesis that rely on the cyclization of γ-amino alcohols or their derivatives. nsf.gov
Oxazolone Derivatives : While not a direct precursor in the classical Erlenmeyer-Plöchl synthesis of oxazolones, the functional groups within this compound can be chemically modified to create intermediates for more complex heterocyclic systems. The core structure of the compound does not lend itself to direct conversion into an oxazolone ring.
Sulfonamides : The synthesis of sulfonamides from this compound is a direct and efficient process. Sulfonamides are an important class of compounds with a wide range of applications, particularly in pharmaceuticals. nih.gov The tertiary amine functionality of the title compound can readily react with various sulfonyl chlorides in a nucleophilic substitution reaction to form the corresponding N,N-disubstituted sulfonamide. organic-chemistry.orgnih.gov This reaction provides a straightforward method to incorporate the butyl, ethyl, and glycidyl-containing fragment into a larger sulfonamide structure, allowing for the creation of novel and potentially bioactive molecules.
Development of Novel Functional Materials Utilizing Epoxide-Amine Chemistry
The versatile and efficient nature of the epoxide-amine reaction, often categorized as a "click" reaction, is fundamental to the development of novel functional materials. mdpi.com This chemistry allows for the creation of complex polymer networks and functionalized macromolecules under mild conditions.
By utilizing monomers like this compound, researchers can design and synthesize materials with tailored properties. For instance, the reaction between poly-epoxides and poly-amines is the basis for creating hydrogels with tunable properties. mdpi.com These materials can be further modified post-synthesis by targeting the newly formed β-hydroxyl amine linkages for alkylation or other reactions.
Furthermore, the incorporation of functional groups via epoxide-amine chemistry is a powerful strategy for producing functional polymers. researchgate.net For example, polymers with pendent epoxide groups can be modified with various amines to install specific functionalities, or amine-containing polymers can be cross-linked with di-epoxides. This modularity enables the creation of advanced materials for a wide array of applications, including coatings, adhesives, and biomedical devices. researchgate.net
Future Research Trajectories in Butyl Ethyl Oxiran 2 Ylmethyl Amine Chemistry
Innovations in Enantioselective Catalysis for Tertiary Amine-Epoxide Transformations
The synthesis of chiral molecules is of paramount importance in pharmaceuticals and fine chemicals. The ring-opening of epoxides is a fundamental route to producing β-amino alcohols, which are crucial structural motifs in many biologically active compounds. nih.govresearchgate.net Future research will intensify the focus on developing novel catalytic systems that can control the stereochemical outcome of reactions involving tertiary amine-epoxides like Butyl(ethyl)(oxiran-2-ylmethyl)amine.
A primary trajectory is the development of catalysts for the asymmetric aminolysis of epoxides. While significant progress has been made, particularly with terminal or meso epoxides, achieving high enantioselectivity in more complex systems remains a challenge. nih.gov Research is moving towards creating sophisticated catalysts, such as tungsten-bishydroxamic acid (W-BHA) systems, that can perform kinetic resolutions of racemic epoxides, yielding highly enantioenriched products. nih.gov The goal is to expand the substrate scope to include a wider variety of amines and functionalized epoxides.
Furthermore, the development of Brønsted acid catalysts for the enantioselective conversion of epoxides to other functional groups, such as thiiranes, represents another innovative frontier. nih.gov Such catalytic systems, which can operate at very low loadings, open up new synthetic possibilities by providing enantiopure epoxides and their derivatives through kinetic resolution. nih.gov For a substrate like this compound, these catalytic innovations would enable the synthesis of specific, chirally pure downstream products, which is essential for targeted biological applications.
| Catalyst Type | Transformation | Key Advantages | Research Goal for Tertiary Amine-Epoxides |
| Tungsten-Bishydroxamic Acid (W-BHA) | Asymmetric aminolysis of 2,3-epoxy alcohols | High regiocontrol and enantioselectivity (up to 95% ee) | Adapt system for high selectivity with various nucleophiles. |
| Chiral Brønsted Acids | Enantioselective conversion to thiiranes (Kinetic Resolution) | Furnishes both epoxide and product in high enantiomeric purity; very low catalyst loadings. | Develop catalysts for efficient resolution of functionalized epoxides. |
| Chiral Quaternary Ammonium (B1175870) Salts | Asymmetric nitroaldol reactions | Highly stereoselective synthesis of complex molecules. | Design catalysts for stereocontrolled additions to the epoxide ring. nih.gov |
Integration with Continuous Flow Synthesis and Green Chemistry Principles
The synthesis of chemicals via epoxide aminolysis is increasingly being aligned with the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of safer chemicals. epa.govacs.org Integrating these reactions with continuous flow technology is a major research trajectory that promises significant improvements over traditional batch processing. mdpi.comresearchgate.net
Continuous flow microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities in shorter reaction times. google.comacs.org For the synthesis of β-amino alcohols from epoxides and amines, flow chemistry allows for the use of elevated temperatures and pressures safely, often eliminating the need for catalysts or additives. google.com Research is focused on optimizing these systems for a broader range of substrates, including functionalized tertiary amines. An emerging area is the use of biocatalysts, such as lipases, within flow reactors to perform these transformations under mild, eco-friendly conditions. mdpi.comresearchgate.net
Future work will focus on developing solvent-free or aqueous systems for these reactions. Tertiary amines themselves have been shown to act as efficient catalysts for the ring-opening of epoxides in water, which serves as a green solvent. rsc.orgresearchgate.net This approach avoids the use of volatile organic compounds and simplifies product isolation. The core principles of green chemistry guiding this research are summarized below.
Key Green Chemistry Principles in Amine-Epoxide Chemistry
Prevent Waste: Designing syntheses to maximize the incorporation of all materials into the final product. epa.gov
Safer Solvents: Avoiding hazardous solvents by using alternatives like water or performing reactions under solvent-free conditions. epa.govresearchgate.net
Energy Efficiency: Utilizing technologies like microwave irradiation or continuous flow reactors that minimize energy consumption by enabling rapid reactions at controlled temperatures. nih.govepa.govacs.org
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. epa.gov
Synergistic Approaches Combining Advanced Experimental Techniques with High-Level Computational Modeling
Understanding the intricate mechanisms of epoxy-amine reactions is crucial for optimizing existing processes and designing new ones. A powerful future trajectory involves the deep integration of advanced experimental techniques with high-level computational modeling. researchgate.net This synergistic approach provides insights into reaction pathways, transition states, and the role of noncovalent interactions that are often difficult to probe through experiments alone. acs.org
Density Functional Theory (DFT) has become a vital tool for studying the mechanisms of epoxy-amine reactions at the molecular level. acs.orgnih.gov Computational studies can elucidate the role of catalysts, solvents, and hydrogen bonding in lowering activation barriers. researchgate.netacs.org For instance, models have shown that amine clusters can react more favorably with epoxides than single amine molecules and that alcohols can significantly catalyze the reaction through hydrogen-bond stabilization. nih.gov
This theoretical work is increasingly being combined with experimental methods like in-situ Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) to validate computational predictions. researchgate.net For a molecule like this compound, this combined approach could be used to:
Predict its reactivity with different nucleophiles.
Understand the regioselectivity of the ring-opening reaction.
Elucidate the catalytic cycle of novel catalysts.
Screen potential reaction conditions to guide laboratory experiments, saving time and resources.
Future research will likely employ more sophisticated computational models that can accurately predict reaction kinetics and thermodynamics in complex, real-world systems, further bridging the gap between theoretical understanding and practical application. researchgate.net
Rational Design and Synthesis of New Materials with Tailored Properties Based on Epoxide-Amine Structures
The reaction between epoxides and amines is the foundation for one of the most important classes of thermoset polymers: epoxy resins. nih.gov A significant future research direction is the move away from trial-and-error discovery toward the rational design and synthesis of new materials with precisely tailored properties. This compound, with its specific alkyl groups and reactive sites, represents a building block that can be incorporated into such rationally designed materials.
The focus is on creating polymers with tunable characteristics by carefully selecting the structure of the epoxide and amine precursors. nih.gov For example, research into bio-based epoxy resins derived from renewable sources like ferulic acid and plant oils demonstrates the potential to create materials with a wide range of thermal stabilities and glass transition temperatures. nih.gov The properties of the final cured material can be finely adjusted by changing the amine crosslinker or the length of fatty acid chains in the precursor molecules. nih.gov
Another area of innovation is the development of functional materials for specific applications. For instance, polyethyleneimine (PEI) functionalized with various epoxides has been explored for creating solid adsorbents for post-combustion carbon dioxide capture. acs.org Future work will leverage computational modeling and a deep understanding of structure-property relationships to design novel epoxide-amine-based materials for advanced applications, including:
High-performance adhesives and composites.
Biocompatible materials for medical devices.
Smart materials that respond to environmental stimuli.
Degradable polymers for improved sustainability.
By systematically modifying the structure of precursors like this compound, researchers aim to gain precise control over the macroscopic properties of the resulting materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Butyl(ethyl)(oxiran-2-ylmethyl)amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between epichlorohydrin and a pre-formed tertiary amine (e.g., butyl ethyl amine). A two-step process involving cyclization in the presence of a primary/secondary organic amine base (e.g., triethylamine) in aprotic solvents (e.g., THF) is recommended. Reaction parameters such as temperature (40–60°C), stoichiometric ratios (1:1.2 amine:epichlorohydrin), and base strength influence yield. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to isolate the product .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the oxirane ring (δ 3.1–3.5 ppm for epoxide protons) and tertiary amine structure (absence of N–H signals).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated m/z 182.15 for C₉H₁₉NO).
- FTIR : Peaks at ~910 cm⁻¹ (epoxide ring vibration) and 1100–1250 cm⁻¹ (C–N stretching) confirm functional groups.
- Elemental Analysis : Matches empirical formula (C, H, N, O percentages within ±0.3% of theoretical values) .
Q. How can researchers mitigate steric hindrance during reactions involving the oxirane ring?
- Methodological Answer : Steric effects arise from the bulky butyl and ethyl groups adjacent to the oxirane. To enhance reactivity:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ catalytic Lewis acids (e.g., BF₃·Et₂O) to polarize the epoxide ring.
- Optimize temperature (e.g., 50–70°C) to overcome activation barriers. Computational modeling (DFT) can predict steric interactions and guide reagent selection .
Advanced Research Questions
Q. What computational methods predict regioselectivity in nucleophilic ring-opening reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic attack at the oxirane’s α- or β-carbon. For example:
- Electrophilicity Analysis : The β-carbon (adjacent to the electron-withdrawing amine) is more electrophilic, favoring attack by hard nucleophiles (e.g., OH⁻).
- Steric Maps : Visualize spatial hindrance from substituents using molecular docking software (e.g., AutoDock).
- Experimental validation via kinetic studies (e.g., monitoring reaction progress with GC-MS) confirms computational predictions .
Q. How does stereochemistry influence the compound’s reactivity in asymmetric catalysis?
- Methodological Answer : The (S)-oxiran-2-ylmethyl configuration (if present) can induce enantioselectivity in catalytic cycles. Key steps:
- Chiral Chromatography : Separate enantiomers using a Chiralpak column (e.g., eluent: hexane/isopropanol).
- Catalytic Screening : Test enantiomeric excess (ee) in reactions like epoxide ring-opening with chiral nucleophiles (e.g., (R)-binol).
- X-ray Crystallography : Resolve absolute configuration of reaction products to correlate stereochemistry with activity .
Q. What are the challenges in using this compound as a ligand for transition-metal complexes?
- Methodological Answer : The tertiary amine and epoxide groups offer dual coordination sites, but challenges include:
- Competitive Binding : The oxirane may hydrolyze under aqueous conditions, reducing ligand stability. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres.
- Metal Compatibility : Test coordination with metals (e.g., Cu²⁺, Pd⁰) via UV-Vis titration and cyclic voltammetry.
- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes (decomposition >200°C suggests robustness) .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported reaction yields for epoxide-amine adducts?
- Methodological Answer : Contradictions often arise from:
- Reagent Ratios : Excess amine (1:2 vs. 1:1) may favor oligomerization. Validate via LC-MS to detect side products.
- Solvent Effects : Polar solvents (e.g., DMSO) increase polarity but may promote hydrolysis. Compare yields in DMSO vs. THF.
- Statistical Analysis : Apply ANOVA to triplicate experiments (p < 0.05 significance) to identify outliers .
Application-Oriented Questions
Q. Can this compound serve as a precursor for corrosion inhibitors?
- Methodological Answer : The epoxide group can polymerize on metal surfaces, forming protective films. Methodology:
- Electrochemical Impedance Spectroscopy (EIS) : Measure corrosion inhibition efficiency (%) on carbon steel in acidic media.
- SEM-EDS : Analyze surface morphology and elemental composition post-exposure.
- Compare with structurally similar DAEP inhibitors (e.g., DAEP1 in shows >85% efficiency at 10 mM) .
Handling & Safety
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
